molecular formula C11H14N4S B1276249 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-05-7

5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1276249
CAS No.: 724749-05-7
M. Wt: 234.32 g/mol
InChI Key: ROIBCPQYBHZTGE-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a dimethylamino phenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution with Dimethylamino Phenyl Group:

    Thiol Group Introduction: The thiol group can be introduced by treating the intermediate with thiourea under acidic conditions, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and thiol group are known to interact with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the dimethylamino group and the triazole ring can enhance the compound’s ability to cross biological membranes, making it a promising candidate for drug delivery systems.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and electronic materials.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. This dual functionality allows the compound to inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the dimethylamino phenyl group, making it less versatile in terms of functionalization.

    5-Phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the dimethylamino group, which may affect its biological activity and solubility.

    5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a dimethylamino group, which can influence its reactivity and interaction with biological targets.

Uniqueness

5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the dimethylamino group and the thiol group, which confer distinct chemical and biological properties. The dimethylamino group enhances the compound’s solubility and ability to participate in electrophilic aromatic substitution reactions, while the thiol group provides a site for oxidation and metal binding.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIBCPQYBHZTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409261
Record name 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724749-05-7
Record name 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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